
Methyl 2-hydroxy-5-sulfamoylbenzoate
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-hydroxy-5-sulfamoylbenzoate typically involves the esterification of 2-hydroxy-5-sulfamoylbenzoic acid with methanol in the presence of a catalyst . The reaction is carried out under controlled temperature conditions, usually between 45-60°C, and requires a reaction time of 10-14 hours . After the reaction, the product is purified by filtration and reduced-pressure concentration .
Industrial Production Methods
For large-scale industrial production, the process involves the use of 2-methoxy-5-methyl chlorobenzoate and sodium amino sulfinate as starting materials . The reaction is catalyzed and carried out in a reactor, followed by decoloration using activated carbon and filtration to remove by-products . This method is efficient and environmentally friendly, making it suitable for industrial applications .
化学反应分析
Types of Reactions
Methyl 2-hydroxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
科学研究应用
Pharmaceutical Applications
Methyl 2-hydroxy-5-sulfamoylbenzoate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:
- Anticoagulants : It is utilized in the preparation of anticoagulant drugs that prevent blood clot formation.
- HCV NS5B Polymerase Inhibitors : This compound is involved in the synthesis of antiviral agents targeting Hepatitis C virus.
- Therapeutic Agents for Neurodegenerative Diseases : It contributes to the development of drugs aimed at treating conditions like Alzheimer's and Parkinson's diseases.
- Oral Hypoglycemic Agents : The compound plays a role in formulating medications for managing diabetes .
Research has shown that this compound exhibits various biological activities:
- Antitumor Activity : Compounds containing sulfonamide moieties, including this compound, have demonstrated potential as anticancer agents. For instance, derivatives have been designed to enhance selectivity against specific cancer cell lines, showing promising results in preclinical studies .
- Inhibition of Carbonic Anhydrases : Some studies indicate that sulfonamide derivatives can selectively inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes and are implicated in tumor growth. The selectivity of these compounds can be modulated through structural modifications .
Case Study 1: Anticancer Research
A series of sulfonamide derivatives were synthesized based on the structure of this compound. These compounds were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited significant apoptotic effects, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Antiviral Applications
In a study focused on HCV treatment, this compound derivatives were tested for their efficacy against NS5B polymerase. The findings revealed promising inhibitory activity, leading to further exploration of these compounds as potential antiviral therapies .
Table 1: Biological Activities of this compound Derivatives
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | Antitumor | 10 | |
Compound B | Antiviral | 15 | |
Compound C | Carbonic Anhydrase Inhibition | 0.4378 |
Table 2: Synthesis Pathways
Step | Reaction Type | Key Reagents |
---|---|---|
Step 1 | Etherification | Salicylic Acid, Methyl Salicylate |
Step 2 | Sulfonylation | Sulfonyl Chloride |
Step 3 | Esterification | Methanol |
作用机制
The mechanism of action of methyl 2-hydroxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Methyl 2-hydroxy-5-sulfamoylbenzoate can be compared with other similar compounds such as:
Methyl 2,5-dihydroxybenzoate:
Methyl 2-methoxy-5-sulfamoylbenzoate: A similar compound with a methoxy group instead of a hydroxyl group, used in the synthesis of pharmaceuticals.
Uniqueness
Its structural features allow it to fit well into the active site of tyrosinase, enhancing its inhibitory activity .
生物活性
Methyl 2-hydroxy-5-sulfamoylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Overview of Biological Activity
This compound has been studied primarily for its anticancer properties and its role as an inhibitor of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various solid tumors. The compound’s structural features contribute to its binding affinity and selectivity towards these enzymes.
-
Inhibition of Carbonic Anhydrase :
- The compound acts as a potent inhibitor of CAIX, with a dissociation constant () as low as 0.12 nM, indicating a strong binding affinity. This selectivity over other CA isozymes is crucial for minimizing side effects in therapeutic applications .
- The inhibition of CAIX leads to a reduction in tumor acidity, which can hinder cancer cell invasion and metastasis.
- Anticancer Activity :
Case Studies
- Antitumor Efficacy :
- Selectivity Studies :
Data Tables
Property | Value |
---|---|
Binding Affinity (CAIX) | |
Selectivity Ratio | >100-fold |
EC50 Against Cancer Cell Lines | Varies by cell type |
属性
IUPAC Name |
methyl 2-hydroxy-5-sulfamoylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3,(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOLQXYYAZTJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131991-30-5 | |
Record name | methyl 2-hydroxy-5-sulfamoylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。